molecular formula C22H18ClN3O3S2 B2577079 N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291867-34-9

N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2577079
CAS RN: 1291867-34-9
M. Wt: 471.97
InChI Key: GPXHEIBXJDYQTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H18ClN3O3S2 and its molecular weight is 471.97. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Many of these compounds displayed potent anticancer activity, comparable to that of doxorubicin, highlighting their potential as therapeutic agents in cancer treatment (Hafez & El-Gazzar, 2017).

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Compounds based on a thieno[2,3-d]pyrimidine scaffold have shown to be potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and cell proliferation. This dual inhibitory action suggests these compounds' potential as chemotherapeutic agents, offering a strategy for cancer treatment by targeting two enzymes simultaneously (Gangjee et al., 2008).

Antimicrobial Activity

Novel pyrimidinone and oxazinone derivatives fused with thiophene rings, structurally related to the compound of interest, were synthesized and showed significant antimicrobial activity. These findings support their potential use as antimicrobial agents, addressing the need for new antibiotics amid rising drug resistance (Hossan et al., 2012).

Insecticidal Activity

Pyridine derivatives, sharing a similar heterocyclic core with the compound , have been investigated for their toxicity against pests such as the cowpea aphid. One of the compounds was found to possess about four times the insecticidal activity of acetamiprid, a commonly used insecticide. This suggests potential agricultural applications for controlling pest populations and protecting crops (Bakhite et al., 2014).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S2/c1-13-5-3-4-6-17(13)26-21(28)20-16(9-10-30-20)25-22(26)31-12-19(27)24-14-7-8-18(29-2)15(23)11-14/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXHEIBXJDYQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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